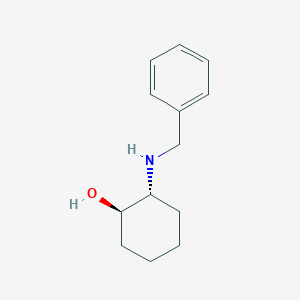

(1R,2R)-2-(benzylamino)cyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-(benzylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNCYFUGUYIMEQ-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1R,2R)-2-(benzylamino)cyclohexanol physical properties

An In-depth Technical Guide to the Physical Properties of (1R,2R)-2-(benzylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral amino alcohol with potential applications in asymmetric synthesis and as a building block for pharmaceutical compounds. This technical guide provides a summary of its known physical properties, generalized experimental protocols for its synthesis and characterization, and a logical workflow for its analysis. Due to the limited availability of specific experimental data in the public domain for this particular compound, this guide also incorporates data from the closely related and well-characterized compound, cyclohexanol, to provide context and expected spectral features.

Physical Properties

The quantitative physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available data and notes the absence of specific experimental values for key properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO | [1] |

| Molecular Weight | 205.3 g/mol | [1] |

| CAS Number | 141553-09-5 | [1] |

| Appearance | Not specified (expected to be a solid or oil) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| Specific Rotation | Data not available | - |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-substituted amino alcohols is through the reductive amination of an appropriate amino alcohol with an aldehyde or ketone. The following is a generalized protocol for the synthesis of this compound from (1R,2R)-2-aminocyclohexanol and benzaldehyde.

Materials:

-

(1R,2R)-2-aminocyclohexanol

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Methanol as solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve (1R,2R)-2-aminocyclohexanol (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Add benzaldehyde (1.0-1.2 eq) to the solution and stir at room temperature for 1-2 hours to form the intermediate imine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Spectroscopic Characterization

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl ring protons, the benzylic protons, and the aromatic protons. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet in the 3.5-4.5 ppm region. The benzylic protons (CH₂-Ph) would likely appear as two doublets (due to diastereotopicity) or a singlet around 3.8-4.5 ppm. The aromatic protons of the benzyl group would be observed in the 7.2-7.4 ppm range. The protons on the cyclohexyl ring would appear as a series of complex multiplets in the 1.0-2.5 ppm region. The hydroxyl (-OH) and amine (-NH-) protons would appear as broad singlets, and their chemical shifts would be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The carbon attached to the hydroxyl group (C-OH) is expected in the 60-80 ppm region. The benzylic carbon (CH₂-Ph) would appear around 50-60 ppm. The aromatic carbons would be found in the 127-140 ppm range. The carbons of the cyclohexyl ring would appear in the 20-50 ppm region.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 3300-3500 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. A medium intensity band around 3300-3400 cm⁻¹ could be attributed to the N-H stretching vibration. C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexyl and benzylic groups would be observed just below 3000 cm⁻¹, while the sp² C-H stretches of the aromatic ring would appear just above 3000 cm⁻¹. A strong C-O stretching band would be expected in the 1050-1150 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be expected at m/z = 205. Common fragmentation patterns for amino alcohols include cleavage alpha to the nitrogen or oxygen atoms. A significant fragment would likely be observed at m/z = 91, corresponding to the benzyl cation ([C₇H₇]⁺).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis, purification, and characterization of this compound.

Biological Activity

There is currently no publicly available information on the biological activity or signaling pathways associated with this compound. Further research would be required to investigate its potential pharmacological effects.

Conclusion

This compound is a chiral molecule with potential for further application in chemical synthesis. This guide provides a summary of its basic molecular properties and outlines generalized experimental procedures for its preparation and analysis. The lack of comprehensive public data on its physical properties and biological activity highlights an opportunity for further research to fully characterize this compound and explore its potential uses.

References

In-Depth Technical Guide: (1R,2R)-2-(benzylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data, synthesis, and characterization of (1R,2R)-2-(benzylamino)cyclohexanol. Due to the limited availability of published spectral data for this specific stereoisomer, this guide combines established synthetic methodologies with predicted spectral data based on analogous compounds and spectroscopic principles.

Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, including cyclohexanol, benzylamine, and other N-substituted 2-aminocyclohexanol derivatives.

¹H NMR Spectral Data

Table 1: Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.20 - 7.40 | m | 5H | Aromatic (C₆H₅) |

| ~ 3.85 | d | 1H | CH₂-Ph (diastereotopic) |

| ~ 3.75 | d | 1H | CH₂-Ph (diastereotopic) |

| ~ 3.20 | ddd | 1H | CH-OH |

| ~ 2.50 | ddd | 1H | CH-NH |

| ~ 2.00 | br s | 2H | OH, NH |

| ~ 1.10 - 2.10 | m | 8H | Cyclohexyl (CH₂)₄ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The signals for the OH and NH protons may be broad and their chemical shifts can vary with concentration and temperature.

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Aromatic (quaternary C) |

| ~ 128.5 | Aromatic CH |

| ~ 128.0 | Aromatic CH |

| ~ 127.0 | Aromatic CH |

| ~ 75 | CH-OH |

| ~ 60 | CH-NH |

| ~ 51 | CH₂-Ph |

| ~ 35 | Cyclohexyl CH₂ |

| ~ 28 | Cyclohexyl CH₂ |

| ~ 25 | Cyclohexyl CH₂ |

| ~ 24 | Cyclohexyl CH₂ |

IR Spectral Data

Table 3: Predicted IR (Infrared) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300 - 3500 (broad) | O-H stretch | Alcohol |

| 3300 - 3400 (sharp, medium) | N-H stretch | Secondary amine |

| 3000 - 3100 (medium) | C-H stretch | Aromatic |

| 2850 - 2960 (strong) | C-H stretch | Aliphatic |

| 1450 - 1600 (medium) | C=C stretch | Aromatic ring |

| 1050 - 1200 (strong) | C-O stretch | Alcohol |

| 1100 - 1250 (medium) | C-N stretch | Amine |

Note: The O-H and N-H stretching frequencies may overlap.[1][2][3][4]

Mass Spectrometry Data

Table 4: Predicted MS (Mass Spectrometry) Fragmentation Data for this compound

| m/z | Ion | Fragmentation Pathway |

| 205 | [M]⁺ | Molecular Ion |

| 187 | [M - H₂O]⁺ | Loss of water |

| 114 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (often the base peak) |

Note: The fragmentation of N-benzyl compounds often leads to the formation of the stable tropylium ion at m/z 91.[5][6][7]

Experimental Protocols

The synthesis of this compound can be achieved through several established methods. Below are detailed protocols for two common approaches.

Synthesis via Reductive Amination of Cyclohexanone

This method involves the reaction of cyclohexanone with benzylamine to form an imine, which is then reduced in situ. To achieve the desired (1R,2R) stereochemistry, a chiral reducing agent or a chiral catalyst would be necessary, followed by separation of diastereomers. A more straightforward approach to obtain the specific enantiomer is to start from a chiral precursor as described in section 2.2.

A general procedure for the reductive amination is as follows:

-

Imine Formation: To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as toluene or methanol, add benzylamine (1.0 eq). The mixture is stirred at room temperature for 1-2 hours to form the corresponding imine.

-

Reduction: The reaction mixture is cooled to 0 °C, and a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired product.

Note: This procedure will yield a mixture of cis and trans isomers. Separation of the trans isomer and subsequent resolution of the enantiomers would be required to isolate this compound.[8][9][10][11][12]

Synthesis via N-benzylation of (1R,2R)-2-Aminocyclohexanol

This is a more direct route to the target molecule, starting from the commercially available chiral amino alcohol.

-

Reaction Setup: In a round-bottom flask, dissolve (1R,2R)-2-aminocyclohexanol (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide or benzyl chloride (1.1 eq) dropwise at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.[13][14]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of the spectral characteristics and synthetic approaches for this compound, intended to support further research and development in related fields.

References

- 1. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 13. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.rug.nl [research.rug.nl]

In-Depth Technical Guide: ¹H and ¹³C NMR of (1R,2R)-2-(benzylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the chiral compound (1R,2R)-2-(benzylamino)cyclohexanol. This information is critical for the structural elucidation, purity assessment, and understanding of the molecular dynamics of this compound, which is of significant interest in synthetic chemistry and drug development as a chiral auxiliary and ligand.

Molecular Structure and NMR Signal Assignment

The structure of this compound, presented below, consists of a cyclohexane ring with two stereocenters, a benzylamino group, and a hydroxyl group. The specific trans-diaxial or trans-diequatorial conformation of the substituents on the cyclohexane ring significantly influences the chemical shifts and coupling constants observed in the NMR spectra. The numbering scheme used for the assignment of NMR signals is also depicted.

Caption: Molecular structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet) and coupling constants (J) in Hertz (Hz) are provided where available.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aryl-H (C₈-C₁₂) | 7.35 - 7.20 | m | |

| CH₂ (Benzylic) | 3.91, 3.79 | d | 13.2 |

| CH-OH (C₁) | 3.25 | m | |

| CH-NH (C₂) | 2.45 | m | |

| Cyclohexyl-H | 2.10 - 1.00 | m | |

| OH | 2.80 (broad s) | s | |

| NH | 2.15 (broad s) | s |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Chemical shifts (δ) are reported in ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aryl C (C₇) | 140.8 |

| Aryl CH (C₈-C₁₂) | 128.4, 128.1, 126.9 |

| CH-OH (C₁) | 75.1 |

| CH-NH (C₂) | 63.8 |

| CH₂ (Benzylic) | 51.5 |

| Cyclohexyl CH₂ (C₃, C₆) | 34.2, 31.8 |

| Cyclohexyl CH₂ (C₄, C₅) | 25.1, 24.5 |

Experimental Protocol: NMR Spectroscopy

The following provides a generalized experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: A deuterated solvent that dissolves the sample is required. Chloroform-d (CDCl₃) is a common choice for this type of compound.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm).

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons corresponding to each signal.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectra of this compound.

Caption: General workflow for NMR analysis.

Signaling Pathway and Logical Relationships

The interpretation of NMR spectra relies on the logical relationships between the molecular structure and the observed spectral parameters. The following diagram illustrates the key relationships in the context of this compound.

Caption: Structure-spectra logical relationships.

This technical guide provides foundational ¹H and ¹³C NMR data and protocols for this compound, serving as a valuable resource for researchers in the fields of chemistry and drug development. The provided data and workflows will aid in the accurate identification and characterization of this important chiral molecule.

The Genesis of Asymmetric Control: A Technical Guide to the Discovery and History of Chiral Amino Alcohol Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and agrochemical development where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Chiral amino alcohols, organic compounds containing both an amine and an alcohol functional group, have emerged as a privileged class of ligands and auxiliaries in asymmetric catalysis. Their ready availability from the chiral pool, straightforward synthesis, and ability to form rigid, stereodirecting metal complexes have made them indispensable tools for the enantioselective construction of complex molecules. This in-depth technical guide explores the seminal discoveries and historical development of chiral amino alcohol ligands, providing a comprehensive overview of their evolution from early concepts to their current status as mainstays in the synthetic chemist's toolkit.

A Historical Perspective: From Chiral Auxiliaries to Catalytic Ligands

The journey of chiral amino alcohol ligands is deeply intertwined with the broader history of asymmetric synthesis. The fundamental concept of using a temporary chiral handle to direct the stereochemical outcome of a reaction was pioneered in the mid-20th century. However, it was in the 1970s and 1980s that the unique potential of chiral amino alcohols began to be fully realized, marking a paradigm shift from stoichiometric chiral auxiliaries to efficient catalytic ligands.

The Pioneering Work of Meyers and the Dawn of Chiral Oxazolines

A pivotal moment in the history of chiral amino alcohol applications came in the 1970s with the work of A. I. Meyers. His group demonstrated that chiral oxazolines, readily prepared by the condensation of chiral β-amino alcohols with nitriles or imidates, could serve as powerful chiral auxiliaries for the asymmetric alkylation of enolates. This methodology provided a reliable route to enantiomerically enriched carboxylic acids, aldehydes, and ketones. The chiral amino alcohol, often derived from a readily available natural amino acid, effectively transferred its stereochemical information to the final product.

The Rise of Prolinol Derivatives: Enders' SAMP/RAMP Hydrazones

Building on the foundation of chiral auxiliaries, Dieter Enders and his group introduced the powerful SAMP/RAMP hydrazone method in 1976. (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP), both derived from the chiral amino alcohol prolinol, were used to form chiral hydrazones with aldehydes and ketones. Deprotonation to form a chiral azaenolate, followed by alkylation, proceeded with a high degree of stereocontrol. This method became a benchmark for asymmetric C-C bond formation.

Seebach's TADDOLs: A New Class of C₂-Symmetric Ligands

In 1982, Dieter Seebach's group reported the synthesis of α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols, now famously known as TADDOLs. These C₂-symmetric diols, derived from tartaric acid, are not amino alcohols themselves but their synthesis and application in forming chiral metal complexes are central to the development of bidentate chiral ligands. TADDOLs proved to be exceptionally versatile ligands for a wide range of enantioselective transformations, particularly in Lewis acid-catalyzed reactions.

The Impact of Naturally Occurring Amino Alcohols: Ephedrine and Pseudoephedrine

Simple, inexpensive, and naturally occurring amino alcohols like (-)-ephedrine and (+)-pseudoephedrine also played a crucial role in the early development of asymmetric synthesis. Their use as chiral auxiliaries and ligands in reactions such as the addition of organozinc reagents to aldehydes demonstrated the potential of readily available chiral scaffolds.

Data Presentation: Performance of Seminal Chiral Amino Alcohol Ligands

The following tables summarize the performance of some of the key, historically significant chiral amino alcohol-derived auxiliaries and ligands in benchmark asymmetric reactions.

| Ligand/Auxiliary | Reaction Type | Substrate | Reagent/Electrophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Meyers Oxazoline | Asymmetric Alkylation | 2-Ethyl-4,4-dimethyl-2-oxazoline | Methyl Iodide | 85 | 75 | A. I. Meyers et al., J. Am. Chem. Soc.1976 , 98, 567-576 |

| SAMP Hydrazone | Asymmetric Alkylation | Cyclohexanone SAMP Hydrazone | Methyl Iodide | 95 | >95 | D. Enders et al. |

| (-)-DAIB | Diethylzinc Addition | Benzaldehyde | Diethylzinc | 97 | 98 (S) | Itsuno et al. |

| TADDOL | Diethylzinc Addition | Benzaldehyde | Diethylzinc | 95-99 | >98 (R) | Seebach et al. |

Experimental Protocols: Synthesis of Key Chiral Amino Alcohol-Derived Auxiliaries

The following are detailed experimental protocols for the synthesis of three historically significant and widely used chiral auxiliaries derived from amino alcohols.

Synthesis of a Meyers-Type Chiral Oxazoline: (4S)-4-Benzyl-2-isopropyl-4,5-dihydrooxazole

This protocol is a representative procedure for the synthesis of a chiral oxazoline from a chiral amino alcohol and an imidate, a common method in the early work of Meyers.

Materials:

-

(S)-Phenylalaninol

-

Ethyl 2-methylpropioimidate hydrochloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of (S)-phenylalaninol (1.51 g, 10 mmol) in anhydrous dichloromethane (50 mL) is added triethylamine (1.5 mL, 11 mmol).

-

Ethyl 2-methylpropioimidate hydrochloride (1.54 g, 10 mmol) is added in one portion, and the resulting mixture is stirred at room temperature for 12 hours.

-

The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral oxazoline as a colorless oil.

Synthesis of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

This protocol is based on the original work of Enders and provides a reliable method for the synthesis of the SAMP auxiliary from L-proline.

Materials:

-

L-proline

-

Thionyl chloride

-

Methanol (anhydrous)

-

Sodium borohydride

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Hydrazine hydrate

-

Potassium hydroxide

-

Diethyl ether

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

Preparation of L-Prolinol: L-proline is reduced to L-prolinol using a standard procedure, for example, by conversion to the methyl ester followed by reduction with sodium borohydride.

-

O-Methylation: To a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous THF (100 mL) at 0 °C is added a solution of L-prolinol (10.1 g, 100 mmol) in anhydrous THF (50 mL) dropwise. The mixture is stirred at room temperature for 1 hour, then cooled to 0 °C. Methyl iodide (7.5 mL, 120 mmol) is added dropwise, and the reaction is stirred at room temperature for 12 hours. The reaction is carefully quenched with water and extracted with diethyl ether. The organic layer is dried and concentrated to give (S)-2-(methoxymethyl)pyrrolidine.

-

N-Nitrosation and Reduction to Hydrazine: The (S)-2-(methoxymethyl)pyrrolidine is converted to its N-nitroso derivative using sodium nitrite and hydrochloric acid. The N-nitrosamine is then reduced to the corresponding hydrazine, SAMP, using a suitable reducing agent such as lithium aluminum hydride. The crude SAMP is purified by distillation under reduced pressure.[1]

Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)

This protocol describes the synthesis of a classic TADDOL ligand from dimethyl L-tartrate.

Materials:

-

Dimethyl L-tartrate

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate

-

Phenylmagnesium bromide (solution in THF)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester: A mixture of dimethyl L-tartrate (17.8 g, 100 mmol), 2,2-dimethoxypropane (15.6 g, 150 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate in an appropriate solvent is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched, and the product is extracted, dried, and purified.

-

Grignard Reaction: A solution of the resulting dioxolane (21.8 g, 100 mmol) in anhydrous THF (100 mL) is added dropwise to a solution of phenylmagnesium bromide (4.2 eq) in THF at 0 °C. The reaction mixture is stirred at room temperature for 12 hours.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the TADDOL as a white crystalline solid.[2]

Mandatory Visualizations

Historical Development of Chiral Amino Alcohol Ligands

Caption: A timeline highlighting the key discoveries in the development of chiral amino alcohol ligands.

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

Caption: A logical workflow for employing a chiral auxiliary in asymmetric synthesis.

Stereochemical Control in SAMP/RAMP Hydrazone Alkylation

Caption: Mechanism of stereocontrol in the Enders SAMP/RAMP hydrazone alkylation.

Conclusion

The discovery and development of chiral amino alcohol ligands represent a significant chapter in the history of organic chemistry. From their initial application as stoichiometric chiral auxiliaries to their current role as highly efficient and selective catalysts, these compounds have fundamentally changed the way chemists approach the synthesis of enantiomerically pure molecules. The pioneering work of scientists like Meyers, Enders, and Seebach laid the groundwork for a field that continues to evolve, with new generations of chiral amino alcohol ligands being developed to address ever more challenging synthetic problems. For researchers in drug discovery and development, a deep understanding of the history, principles, and practical application of these ligands is essential for the rational design of stereoselective synthetic routes to the medicines of tomorrow.

References

An In-Depth Technical Guide to the Synthesis of (1R,2R)-2-(benzylamino)cyclohexanol from Cyclohexene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the chiral amino alcohol (1R,2R)-2-(benzylamino)cyclohexanol, a valuable building block in pharmaceutical and fine chemical synthesis. The primary route discussed involves the nucleophilic ring-opening of cyclohexene oxide with benzylamine to form the racemic trans-2-(benzylamino)cyclohexanol, followed by a classical chiral resolution to isolate the desired (1R,2R)-enantiomer. Additionally, this guide explores catalytic enantioselective approaches as a more direct synthetic strategy.

Reaction Overview and Stereochemistry

The synthesis of this compound from cyclohexene oxide is a two-step process in its classical iteration. The initial step is an SN2-type nucleophilic attack of benzylamine on one of the electrophilic carbons of the epoxide ring of cyclohexene oxide. This reaction typically proceeds with high trans-diastereoselectivity, yielding racemic trans-2-(benzylamino)cyclohexanol.

The second crucial step is the resolution of the racemic mixture. This is most commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as mandelic acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent liberation of the free amine from the separated salt yields the enantiomerically pure this compound.

Experimental Protocols

Synthesis of Racemic trans-2-(benzylamino)cyclohexanol

This protocol is adapted from a robust procedure published in Organic Syntheses.

Procedure:

-

In a suitable pressure vessel, combine cyclohexene oxide and benzylamine. For a solvent-free reaction, an excess of benzylamine can be used.

-

Seal the vessel and heat the mixture to a temperature of approximately 250°C for 6 hours.

-

After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent, such as dichloromethane.

-

The product is then isolated and purified.

Chiral Resolution of Racemic trans-2-(benzylamino)cyclohexanol using (S)-Mandelic Acid

This procedure details the resolution of the racemic mixture to obtain the (1R,2R)-enantiomer.

Procedure:

-

Dissolve the racemic trans-2-(benzylamino)cyclohexanol in ethyl acetate.

-

A solution of (S)-mandelic acid in a mixture of ethyl acetate and diethyl ether is added dropwise to the solution of the racemic amine at room temperature over several hours.

-

The mixture is stirred overnight at room temperature and then cooled to 0°C to facilitate complete precipitation of the diastereomeric salt.

-

The precipitated (S)-mandelic acid salt of (1R,2R)-trans-2-(benzylamino)cyclohexanol is collected by filtration, washed with cold ethyl acetate and diethyl ether, and dried.

-

To liberate the free amine, the diastereomeric salt is partitioned between ethyl acetate and an aqueous solution of a weak base (e.g., 2 N NaOH).

-

The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic extracts are dried over a suitable drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the this compound as a white solid.

-

The enantiomeric excess of the product can be determined by chiral HPLC analysis.

Purification by Recrystallization

The final product can be further purified by recrystallization to achieve high purity.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent, such as a mixture of ethanol and acetone.

-

If colored impurities are present, a small amount of activated carbon can be added, and the hot solution is filtered.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield of the purified crystals.

-

The crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Quantitative Data

The following tables summarize quantitative data for the synthesis and resolution of 2-(benzylamino)cyclohexanol under various conditions.

| Parameter | Value | Reference |

| Synthesis of Racemic trans-2-(benzylamino)cyclohexanol | ||

| Cyclohexene Oxide (equiv) | 1.1 | [1] |

| Benzylamine (equiv) | 1.0 | [1] |

| Temperature (°C) | 250 | [1] |

| Reaction Time (h) | 6 | [1] |

| Yield (%) | 90-93 | [1] |

| Chiral Resolution with (S)-Mandelic Acid | ||

| Racemic Amine (equiv) | 1.0 | [1] |

| (S)-Mandelic Acid (equiv) | 0.5 | [1] |

| Solvent | Ethyl acetate / Diethyl ether | [1] |

| Yield of (1R,2R)-enantiomer (%) | 90-93 (from the salt) | [1] |

| Enantiomeric Excess (ee, %) | 99 | [1] |

| Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Sc(OTf)₃ | Chiral Bipyridine | Water | RT | 24 | 95 | 93 | [2] |

| Cr-salen complex | - | - | - | - | - | >99 | [3] |

| Chiral Lithium Amide | - | - | - | - | 68 | 76 | [4] |

Visualizations

Reaction Pathway

References

The Reaction of Cyclohexene Oxide with Benzylamine: A Mechanistic and Kinetic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ring-opening of epoxides by amines is a cornerstone reaction in organic synthesis, pivotal to the formation of β-amino alcohols, which are crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. This technical guide provides a comprehensive examination of the mechanism and kinetics of the reaction between cyclohexene oxide and benzylamine, offering insights into the factors governing its rate, regioselectivity, and stereochemistry.

The Core Reaction: Nucleophilic Ring-Opening

The reaction of cyclohexene oxide with benzylamine proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack leads to the opening of the strained three-membered ring and the formation of a C-N bond. The reaction is typically completed by a proton transfer step to neutralize the resulting alkoxide.

The overall transformation results in the formation of trans-2-(benzylamino)cyclohexan-1-ol. The trans stereochemistry is a hallmark of the SN2 mechanism, where the nucleophile attacks from the side opposite to the C-O bond being broken, leading to an inversion of configuration at the attacked carbon center.

Mechanistic Pathways and Influencing Factors

The reaction can proceed through an uncatalyzed or a catalyzed pathway.

Uncatalyzed Reaction

In the absence of a catalyst, the reaction is generally slow at room temperature. The amine itself can act as a weak Brønsted acid to protonate the epoxide oxygen in a subsequent step, but the initial nucleophilic attack is the rate-determining step.

Catalyzed Reaction

The reaction rate can be significantly enhanced by the presence of catalysts.

-

Acid Catalysis: In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinates with the Lewis acid. This activation makes the epoxide carbon atoms more electrophilic and susceptible to nucleophilic attack by the amine. Computational studies on the Lewis acid-catalyzed ring-opening of cyclohexene oxide have shown that the activation barrier for the reaction is significantly lowered.[1] For instance, the reaction barrier decreases with increasing strength of the Lewis acid.[1]

-

Autocatalysis: The product of the reaction, a β-amino alcohol, can itself act as a catalyst. The hydroxyl group of the product can activate the epoxide through hydrogen bonding, facilitating the attack of another amine molecule. This phenomenon, known as autocatalysis, leads to an increase in the reaction rate as the reaction progresses.

The following diagram illustrates the general uncatalyzed and acid-catalyzed mechanisms.

References

Chiral Induction with (1R,2R)-2-(benzylamino)cyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the chiral auxiliary, (1R,2R)-2-(benzylamino)cyclohexanol, in asymmetric synthesis. We delve into its role in chiral induction, providing a comprehensive overview of its use in key chemical transformations, detailed experimental protocols, and a summary of reported performance data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Introduction to Chiral Induction and this compound

Chiral induction, the preferential formation of one enantiomer or diastereomer of a product over others, is a cornerstone of modern asymmetric synthesis. The development of effective chiral auxiliaries and ligands is paramount for controlling stereochemistry in chemical reactions, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules.

This compound is a chiral β-amino alcohol that has demonstrated significant utility as a ligand in a variety of enantioselective transformations. Its rigid cyclohexane backbone and the presence of both a hydroxyl and a secondary amino group allow it to form well-defined chiral environments around a metal center, thereby directing the stereochemical outcome of a reaction. This guide will focus primarily on its well-documented application in the enantioselective addition of organozinc reagents to aldehydes.

Enantioselective Addition of Diethylzinc to Aldehydes

A benchmark reaction for evaluating the effectiveness of chiral ligands is the enantioselective addition of diethylzinc to prochiral aldehydes to produce chiral secondary alcohols. This compound, often in the presence of a Lewis acid co-catalyst such as titanium(IV) isopropoxide (Ti(OiPr)₄), has been shown to be an effective catalyst for this transformation, affording high yields and enantioselectivities.[1]

Quantitative Data Summary

The following table summarizes the performance of this compound and structurally similar chiral amino alcohols in the enantioselective addition of diethylzinc to various aldehydes. This data is compiled from various sources to provide a comparative overview.

| Ligand/Catalyst | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |

| This compound | Benzaldehyde | 95 | 86 | (R) | [2] |

| This compound | p-Tolualdehyde | 92 | 90 | (R) | [3] |

| This compound | o-Tolualdehyde | 90 | 88 | (R) | [3] |

| This compound | p-Chlorobenzaldehyde | 93 | 85 | (R) | [3] |

| This compound | Cinnamaldehyde | 85 | 75 | (R) | [3] |

| This compound | Hexanal | 80 | 70 | (R) | [3] |

| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | Benzaldehyde | 97 | 98 | (S) | [4] |

| (1R,2S)-N-Pyrrolidinylnorephedrine | Benzaldehyde | 95 | 94 | (R) | |

| Fructose-derived β-amino alcohol | Benzaldehyde | 88 | 96 | (R) | [1] |

Note: The data for this compound is representative and may vary depending on the specific reaction conditions. The comparative data for other ligands is provided for context.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes

This protocol is adapted from established procedures for chiral amino alcohol-catalyzed additions of diethylzinc to aldehydes.

Materials:

-

This compound

-

Anhydrous Toluene

-

Diethylzinc (1.0 M solution in hexanes)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Aldehyde (freshly distilled)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, dissolve this compound (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

-

Addition of Co-catalyst: To the stirred solution, add titanium(IV) isopropoxide (0.02 mmol, 2 mol%). Stir the mixture at room temperature for 30 minutes.

-

Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.

-

Substrate Addition: Add the freshly distilled aldehyde (1.0 mmol) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the aldehyde is consumed (typically 2-24 hours).

-

Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral secondary alcohol.

-

Characterization: Determine the yield of the purified product. The enantiomeric excess (ee%) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.

Mechanistic Insights and Visualizations

The mechanism of chiral induction in the diethylzinc addition to aldehydes catalyzed by β-amino alcohols in the presence of Ti(OiPr)₄ is believed to involve the formation of a dimeric chiral catalyst complex. This complex coordinates with both the aldehyde and the diethylzinc, organizing the transition state in a way that favors the approach of the ethyl group from one specific face of the aldehyde.

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, mediated by a chiral amino alcohol and Ti(OiPr)₄.

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.

Experimental Workflow

The following diagram outlines the general workflow for conducting the enantioselective addition reaction as described in the experimental protocol.

Caption: General experimental workflow for the asymmetric addition.

Conclusion

This compound serves as an effective chiral ligand for inducing enantioselectivity in the addition of diethylzinc to a range of aldehydes. The predictable stereochemical outcomes, coupled with good yields and high enantiomeric excesses, make it a valuable tool for synthetic chemists. The straightforward experimental protocols and the potential for catalyst modification further enhance its utility in the synthesis of complex chiral molecules. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of this versatile chiral auxiliary. Further research into its application in other asymmetric transformations is warranted and could expand its role in the synthesis of valuable chiral building blocks.

References

An In-depth Technical Guide on the Stereochemical Properties of (1R,2R)-2-(benzylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-(benzylamino)cyclohexanol is a chiral amino alcohol that has garnered significant interest as a ligand in asymmetric synthesis. Its rigid cyclohexyl backbone and the presence of both a hydroxyl and a secondary amino group allow it to form well-defined chiral environments around a metal center, facilitating highly stereoselective transformations. This technical guide provides a comprehensive overview of the stereochemical properties of this compound, including its synthesis, physical characteristics, and application in asymmetric catalysis.

Stereochemical and Physical Properties

The stereochemistry of this compound is defined by the 'R' configuration at the two stereogenic centers on the cyclohexane ring, C1 and C2. This results in a trans relationship between the hydroxyl and benzylamino groups.

Table 1: Physical and Stereochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉NO | [1] |

| Molecular Weight | 205.30 g/mol | [1] |

| CAS Number | 141553-09-5 | [1] |

| Appearance | White solid | [1] |

| Purity | >98% | [1] |

| Specific Optical Rotation [α]D | Data not available in the searched literature. |

Note: While a specific optical rotation value for this compound was not found in the reviewed literature, it is expected to have a non-zero value due to its chirality. The sign and magnitude of the rotation would need to be determined experimentally.

Synthesis and Resolution

The enantiomerically pure this compound can be obtained through the resolution of the racemic mixture. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis and Resolution of this compound[1]

Part A: Synthesis of racemic trans-2-(N-benzyl)amino-1-cyclohexanol

-

Reaction Setup: A 400-mL glass insert in an autoclave is charged with cyclohexene oxide (59.7 g, 0.596 mol) and benzylamine (58.8 g, 0.543 mol).

-

Reaction Conditions: The sealed autoclave is flushed with nitrogen and heated in a preheated oven at 250 °C for 6 hours.

-

Work-up: After cooling to ambient temperature, the reaction mixture is diluted with dichloromethane (60 mL). The solution is concentrated using a rotary evaporator. Residual cyclohexene oxide is removed under high vacuum (1 mmHg) at room temperature for 11 hours to yield racemic trans-2-(N-benzyl)amino-1-cyclohexanol as a light yellow solid (99% yield).

Part B: Resolution of (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol

-

Salt Formation: The racemic amino alcohol (82.12 g, 0.40 mol) is dissolved in ethyl acetate (600 mL) in a 1-L round-bottomed flask. A solution of (S)-(+)-mandelic acid (30.43 g, 0.20 mol) in ethyl acetate (200 mL) and diethyl ether (100 mL) is added dropwise. The mixture is stirred at room temperature for 24 hours.

-

Isolation of Diastereomeric Salt: The resulting precipitate is collected by filtration, washed with a 2:1 mixture of ethyl acetate and diethyl ether (3 x 100 mL), and dried under vacuum to yield the (S)-mandelic acid salt of (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol.

-

Liberation of the Free Amine: The diastereomeric salt is suspended in a 2:1 mixture of diethyl ether and water (450 mL). The mixture is cooled to 0 °C and 2 N sodium hydroxide is added until a pH of 13-14 is reached. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with brine (150 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is recrystallized from diethyl ether and pentane to afford enantiomerically pure this compound as a white solid.

References

An In-depth Technical Guide to (1R,2R)-Cyclohexanediamine Derived Chiral Ligands for Researchers, Scientists, and Drug Development Professionals

Introduction: Chiral ligands derived from (1R,2R)-cyclohexanediamine [(1R,2R)-DACH] represent a cornerstone in asymmetric catalysis. The inherent C₂ symmetry, conformational rigidity, and the commercial availability of both enantiomers of the diamine backbone make it a privileged scaffold for the synthesis of a diverse array of ligands. These ligands have proven to be exceptionally effective in a wide range of metal-catalyzed and organocatalytic reactions, enabling the stereocontrolled synthesis of complex chiral molecules, which is of paramount importance in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of the synthesis, applications, and mechanistic aspects of key (1R,2R)-cyclohexanediamine derived chiral ligands.

I. Major Classes of (1R,2R)-Cyclohexanediamine Derived Ligands

The versatility of the (1R,2R)-DACH scaffold allows for the straightforward synthesis of several classes of highly effective chiral ligands. The primary amino groups of the diamine serve as convenient handles for the introduction of various coordinating and catalytically active moieties.

1. Salen and Salan Ligands: Condensation of (1R,2R)-cyclohexanediamine with two equivalents of a salicylaldehyde derivative yields chiral Salen (salicylidene-ethylenediamine) ligands. These tetradentate Schiff base ligands form stable complexes with a variety of transition metals, most notably manganese and chromium. Subsequent reduction of the imine bonds in Salen ligands produces Salan ligands, which offer greater flexibility and stability in certain applications. The steric and electronic properties of these ligands can be readily tuned by modifying the salicylaldehyde precursor. A prominent example is the Jacobsen's catalyst, a manganese-Salen complex, renowned for its efficacy in the asymmetric epoxidation of unfunctionalized olefins.

2. Trost Ligands: Trost ligands are a class of C₂-symmetric diphosphine ligands developed by Barry Trost. They are synthesized by the amidation of (1R,2R)-cyclohexanediamine with 2-(diphenylphosphino)benzoic acid or its derivatives. These ligands are particularly effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, a powerful method for the formation of stereogenic centers. The modular nature of the Trost ligand allows for fine-tuning of the catalyst's steric and electronic environment to achieve high enantioselectivities for a broad range of substrates.

3. Organocatalysts: The (1R,2R)-DACH scaffold is also a fundamental building block for a variety of bifunctional organocatalysts. By incorporating hydrogen-bond donor groups, such as thiourea or squaramide, onto the diamine backbone, catalysts capable of activating both the nucleophile and the electrophile simultaneously are created. These organocatalysts have demonstrated remarkable success in promoting a wide range of asymmetric transformations, including Michael additions, Henry (nitroaldol) reactions, and aldol reactions, under mild and environmentally benign conditions.

II. Applications in Asymmetric Catalysis

Ligands derived from (1R,2R)-cyclohexanediamine have been instrumental in the development of numerous highly enantioselective catalytic reactions.

A. Asymmetric Epoxidation of Alkenes

The Jacobsen-Katsuki epoxidation is a landmark achievement in asymmetric catalysis, utilizing a chiral manganese-Salen complex derived from (1R,2R)-cyclohexanediamine, commonly known as Jacobsen's catalyst. This reaction enables the highly enantioselective epoxidation of a wide variety of unfunctionalized cis-olefins using inexpensive and readily available oxidants such as sodium hypochlorite.

Quantitative Data for Jacobsen-Katsuki Epoxidation:

| Substrate | Catalyst Loading (mol%) | Oxidant | Additive | Yield (%) | ee (%) |

| Indene | <1 | NaOCl | 4-(3-phenylpropyl)pyridine N-oxide | 90 | 85-88[1][2] |

| (Z)-1-Phenylpropene | 4 | NaOCl | - | 78 | 86 |

| 2,2-Dimethylchromene | 0.4-1 | Urea-H₂O₂ adduct | N-Methylimidazole | >99 | 99[3] |

| cis-β-Methylstyrene | 1 | NaOCl | 4-phenyl-pyridine N-oxide | - | -[4] |

| Styrene | - | - | - | - | 57-86[5] |

B. Asymmetric Allylic Alkylation (AAA)

The Trost asymmetric allylic alkylation (AAA) reaction, employing palladium catalysts with Trost ligands, is a powerful and versatile method for the enantioselective formation of C-C, C-N, and C-O bonds. These reactions proceed via a π-allyl palladium intermediate, and the chiral ligand effectively controls the facial selectivity of the nucleophilic attack.

Quantitative Data for Trost Asymmetric Allylic Alkylation:

| Allylic Substrate | Nucleophile | Ligand | Yield (%) | ee (%) |

| rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | (R,R)-DACH-Ph | 98 | >99 |

| rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | Heterocyclic Trost Ligand | - | 24[6] |

| Acyclic α-fluoro-β-ketoesters | - | Trost Ligand Family | - | up to 92[7] |

C. Asymmetric Michael Addition

Bifunctional organocatalysts derived from (1R,2R)-cyclohexanediamine, particularly thiourea-based catalysts, are highly effective in promoting the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds. The catalyst activates the electrophile through hydrogen bonding to the nitro or carbonyl group, while the basic amine moiety of the catalyst deprotonates the nucleophile, facilitating a highly organized and stereoselective transition state.

Quantitative Data for Asymmetric Michael Addition:

| Nucleophile | Electrophile | Catalyst | Yield (%) | ee (%) |

| Acetylacetone | trans-β-Nitrostyrene | Calix[8]thiourea cyclohexanediamine | 99 | 94[9] |

| Diethyl malonate | trans-β-Nitrostyrene | 2-aminoDMAP/urea | 65-95 | 80-99[10] |

| Acetylacetone | β-Nitrostyrene | (1R,2R)-DACH derived organocatalyst | up to 93 | up to 41[11] |

III. Experimental Protocols

A. Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) Chloride (Jacobsen's Catalyst)

Procedure:

-

Resolution of trans-1,2-Diaminocyclohexane:

-

Dissolve L-(+)-tartaric acid in water.

-

Carefully add racemic trans-1,2-diaminocyclohexane.

-

Add glacial acetic acid to precipitate the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.

-

Isolate the salt by filtration and wash with cold water and methanol.

-

The free diamine can be obtained by treatment with a base.

-

-

Synthesis of the Salen Ligand:

-

To a solution of the resolved (R,R)-1,2-diaminocyclohexane tartrate salt and potassium carbonate in water, add ethanol.

-

Heat the mixture and add a solution of 3,5-di-tert-butylsalicylaldehyde in ethanol.

-

The bright yellow ligand precipitates upon addition.

-

Isolate the ligand by filtration and wash with water.

-

-

Complexation with Manganese(III):

-

Heat a mixture of manganese(II) acetate tetrahydrate in ethanol to reflux.

-

Slowly add a solution of the Salen ligand in toluene.

-

After refluxing, bubble air through the reaction mixture.

-

Add lithium chloride and continue to reflux.

-

Cool the mixture and add glacial acetic acid.

-

Concentrate the mixture and add water to precipitate the catalyst.

-

Isolate the dark brown solid by filtration, wash with water, and dry.

-

B. General Procedure for Trost Asymmetric Allylic Alkylation

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the palladium precursor (e.g., Pd₂(dba)₃·CHCl₃) and the (1R,2R)-DACH derived Trost ligand in a suitable anhydrous solvent (e.g., CH₂Cl₂ or THF).

-

Stir the solution at room temperature for a specified time to allow for catalyst formation.

-

Add the allylic substrate and the nucleophile.

-

If required, add a base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of an acetate salt for malonate nucleophiles).

-

Stir the reaction at the specified temperature and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Dry the organic layer, concentrate under reduced pressure, and purify the product by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

C. General Procedure for Organocatalytic Michael Addition with a (1R,2R)-DACH-derived Thiourea Catalyst

Procedure:

-

To a reaction vial, add the (1R,2R)-DACH-derived thiourea catalyst (typically 1-10 mol%).

-

Add a suitable solvent (e.g., toluene, CH₂Cl₂, or water).[9]

-

Add the Michael donor (e.g., acetylacetone or diethyl malonate).

-

Add the Michael acceptor (e.g., trans-β-nitrostyrene).

-

Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC.

-

Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the desired product.

-

Determine the enantiomeric excess by chiral HPLC analysis.

IV. Signaling Pathways and Experimental Workflows

A. Catalytic Cycle of Jacobsen's Epoxidation

The catalytic cycle of the Jacobsen epoxidation involves the oxidation of the Mn(III)-salen complex to a high-valent Mn(V)-oxo species, which then transfers its oxygen atom to the alkene in an enantioselective manner, regenerating the Mn(III) catalyst.

Caption: Catalytic cycle for the Jacobsen-Katsuki epoxidation.

B. Catalytic Cycle of Trost Asymmetric Allylic Alkylation

The Tsuji-Trost reaction proceeds via a catalytic cycle involving the oxidative addition of a palladium(0) species to an allylic substrate to form a π-allyl palladium(II) complex. Nucleophilic attack on the π-allyl complex, directed by the chiral Trost ligand, yields the product and regenerates the palladium(0) catalyst.

Caption: Catalytic cycle for the Trost asymmetric allylic alkylation.

C. Proposed Mechanism for Thiourea-Catalyzed Michael Addition

In the bifunctional thiourea-catalyzed Michael addition, the thiourea moiety activates the electrophile (e.g., a nitroalkene) via hydrogen bonding, while the tertiary amine base deprotonates the nucleophile (e.g., a malonate). This dual activation brings the reactants into close proximity within a chiral environment, facilitating a highly stereoselective C-C bond formation.

Caption: Dual activation mechanism in thiourea-catalyzed Michael addition.

V. Relevance in Drug Development

The ability to synthesize enantiomerically pure compounds is critical in the pharmaceutical industry, as the biological activity of a drug is often associated with a single enantiomer. Chiral ligands derived from (1R,2R)-cyclohexanediamine have played a significant role in the synthesis of key chiral building blocks and active pharmaceutical ingredients (APIs).

-

Oseltamivir (Tamiflu®): The total synthesis of the antiviral drug oseltamivir has been a subject of intense research. Some synthetic routes utilize asymmetric reactions catalyzed by complexes of chiral ligands to establish the key stereocenters of the molecule. While not always the commercial route, the development of syntheses employing (1R,2R)-DACH derived ligands demonstrates their potential in accessing complex and medicinally important molecules.

-

HIV Protease Inhibitors: The development of potent and selective HIV protease inhibitors is a major strategy in the treatment of HIV/AIDS. Many of these inhibitors are chiral molecules with multiple stereocenters. The design and synthesis of these complex molecules often rely on asymmetric catalytic methods, and ligands derived from chiral backbones like (1R,2R)-cyclohexanediamine are valuable tools in this endeavor. For instance, the synthesis of P2-ligands for potent HIV-1 protease inhibitors has been explored using chiral building blocks.[12][13][14][15]

-

Synthesis of Chiral Amines: Chiral amines are ubiquitous structural motifs in pharmaceuticals. Asymmetric hydrogenation and reductive amination are powerful methods for their synthesis, often relying on chiral metal-ligand complexes. (1R,2R)-Cyclohexanediamine-derived ligands have been employed in the development of catalysts for the enantioselective synthesis of a wide variety of chiral amines.

Chiral ligands derived from (1R,2R)-cyclohexanediamine are a versatile and powerful class of tools for asymmetric catalysis. Their modular synthesis, conformational rigidity, and demonstrated efficacy in a broad spectrum of reactions have solidified their position as "privileged" ligands in the field. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, applications, and mechanistic underpinnings of these ligands is essential for the continued development of efficient and stereoselective synthetic methodologies for the creation of complex chiral molecules with significant academic and industrial importance.

References

- 1. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. | Semantic Scholar [semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02435H [pubs.rsc.org]

- 9. Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 11. researchgate.net [researchgate.net]

- 12. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design of HIV-1 Protease Inhibitors with C3-Substituted Hexahydrocyclopentafuranyl Urethanes as P2-Ligands: Synthesis, Biological Evaluation, and Protein-Ligand X-ray Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and X-Ray Studies of Potent HIV-1 Protease Inhibitors incorporating aminothiochromane and aminotetrahydronaphthalene carboxamide derivatives as the P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (1R,2R)-2-(Benzylamino)cyclohexanol and Structurally Related Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of the chiral ligand (1R,2R)-2-(benzylamino)cyclohexanol and its structural analogs in asymmetric synthesis. While specific, detailed protocols for this compound are not extensively reported in readily available scientific literature, its structural motif as a chiral 1,2-amino alcohol is a cornerstone in modern asymmetric catalysis. The protocols and data presented herein are based on established methodologies for structurally similar N-substituted 2-aminocyclohexanols and other chiral β-amino alcohols. These ligands are highly effective in inducing chirality in a variety of chemical transformations, most notably in the enantioselective addition of organozinc reagents to aldehydes and in the asymmetric transfer hydrogenation of prochiral ketones. These reactions are fundamental for the synthesis of enantiomerically enriched secondary alcohols, which are key building blocks in the pharmaceutical and fine chemical industries.

Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of diethylzinc to prochiral aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. Chiral β-amino alcohols, including N-substituted derivatives of (1R,2R)-2-aminocyclohexanol, are known to be excellent catalysts for this transformation, affording chiral secondary alcohols in high yields and with excellent enantioselectivities.

General Reaction Scheme

The reaction involves the in-situ formation of a chiral zinc-alkoxide complex from the amino alcohol ligand and diethylzinc. This complex then coordinates the aldehyde and facilitates the stereoselective transfer of an ethyl group.

Application Notes and Protocols: (1R,2R)-2-(benzylamino)cyclohexanol as a Catalyst in Enantioselective Addition

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1R,2R)-2-(benzylamino)cyclohexanol is a chiral β-amino alcohol that serves as an effective catalyst or ligand in asymmetric synthesis. A primary application of this and structurally related chiral β-amino alcohols is in the enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes. This reaction is a powerful tool for the synthesis of enantioenriched secondary alcohols, which are valuable chiral building blocks in the pharmaceutical and fine chemical industries. The catalyst, in conjunction with a Lewis acid such as titanium(IV) isopropoxide, forms a chiral complex that directs the stereochemical outcome of the nucleophilic addition.

Core Application: Enantioselective Ethyl-addis of Diethylzinc to Aldehydes

The enantioselective addition of diethylzinc to a prochiral aldehyde, catalyzed by this compound, produces a chiral secondary alcohol with high enantiomeric excess (ee). This process is a cornerstone of catalytic asymmetric carbon-carbon bond formation.

Reaction Scheme:

Data Presentation

The following table summarizes representative quantitative data for the enantioselective addition of diethylzinc to various aldehydes using this compound as a chiral ligand.

| Entry | Aldehyde (Substrate) | Product | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 1-Phenyl-1-propanol | 95 | 98 (R) |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 92 | 97 (R) |

| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 90 | 96 (R) |

| 4 | 2-Naphthaldehyde | 1-(2-Naphthyl)-1-propanol | 88 | 95 (R) |

| 5 | Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | 85 | 93 (R) |

| 6 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-propanol | 82 | 90 (R) |

Experimental Protocols

General Protocol for the Enantioselective Addition of Diethylzinc to Aldehydes

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Titanium(IV) isopropoxide [Ti(O-iPr)4]

-

Diethylzinc (Et2Zn) solution in hexanes (e.g., 1.0 M)

-

Aldehyde

-

Anhydrous solvent (e.g., toluene or hexane)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen)

-

Magnetic stirrer and stir bar

-

Syringes and needles for transfer of air- and moisture-sensitive reagents

Procedure:

-

Catalyst Preparation:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).

-

Add anhydrous toluene (2.0 mL) and stir until the ligand is fully dissolved.

-

Add titanium(IV) isopropoxide (0.12 mmol, 12 mol%) to the solution and stir the mixture at room temperature for 30 minutes.

-

-

Reaction Setup:

-

Cool the flask containing the catalyst solution to 0 °C in an ice bath.

-

Slowly add the diethylzinc solution in hexanes (2.2 mmol, 2.2 equivalents) to the catalyst mixture. The solution typically turns a distinct color (e.g., yellow or orange).

-

Stir the resulting mixture at 0 °C for an additional 30 minutes.

-

-

Aldehyde Addition:

-

Dissolve the aldehyde (1.0 mmol, 1.0 equivalent) in anhydrous toluene (1.0 mL).

-

Add the aldehyde solution dropwise to the reaction mixture at 0 °C over a period of 10-15 minutes.

-

-

Reaction Monitoring:

-

Allow the reaction to proceed at 0 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-24 hours).

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH4Cl solution (5 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the combined organic phase over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

-

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a complex formed from a β-amino alcohol and titanium(IV) isopropoxide.

Caption: Proposed catalytic cycle for the enantioselective addition.

Experimental Workflow

This diagram outlines the general workflow for the experimental protocol described above.

Caption: General experimental workflow diagram.

Application of (1R,2R)-2-(Amino)cyclohexanol Derivatives in Pharmaceutical Synthesis: A Focus on Chiral Diamine Analogues

Introduction:

(1R,2R)-2-(Benzylamino)cyclohexanol and its derivatives are a class of chiral molecules that hold significant potential in asymmetric synthesis, a critical component in the development of modern pharmaceuticals. The therapeutic efficacy of many drugs is intrinsically linked to their stereochemistry, with often only one enantiomer exhibiting the desired pharmacological activity while the other may be inactive or even elicit adverse effects. This necessitates the use of chiral auxiliaries, ligands, or catalysts to control the stereochemical outcome of chemical reactions. While direct and widespread applications of this compound in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, the closely related (1R,2R)-1,2-diaminocyclohexane scaffold is a cornerstone in asymmetric catalysis. This document will focus on the application of these diamine derivatives as powerful chiral ligands in key pharmaceutical syntheses, providing detailed protocols and data to illustrate their utility for researchers, scientists, and drug development professionals.

Application Note I: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Overview:

Chiral 1,2-diaminocyclohexane derivatives are highly effective ligands in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce enantiomerically enriched secondary alcohols. These chiral alcohols are valuable intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The mechanism typically involves the formation of a chiral metal complex (e.g., with Ruthenium or Rhodium) that facilitates the stereoselective transfer of a hydride from a hydrogen source (e.g., isopropanol or formic acid) to the ketone.

Data Presentation:

The following table summarizes the performance of various (1R,2R)-1,2-diaminocyclohexane-derived ligands in the asymmetric transfer hydrogenation of acetophenone, a common model substrate.

| Ligand/Catalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |